5,6-Dihydroxypyrazine-2,3-dicarboxylic acid
Overview
Description
5,6-Dihydroxypyrazine-2,3-dicarboxylic acid is a heterocyclic compound with the molecular formula C6H4N2O6. It is characterized by the presence of two hydroxyl groups and two carboxylic acid groups attached to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxypyrazine-2,3-dicarboxylic acid typically involves the oxidation of pyrazine derivatives. One common method is the oxidation of 5,6-dihydroxypyrazine using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production of the compound. Additionally, the use of catalysts and optimized reaction conditions can further enhance the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxypyrazine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts or activating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Esters, amides, and other substituted derivatives.
Scientific Research Applications
5,6-Dihydroxypyrazine-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Dihydroxypyrazine-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, its hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and other interactions with biological macromolecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2,3-dicarboxylic acid: Lacks the hydroxyl groups present in 5,6-Dihydroxypyrazine-2,3-dicarboxylic acid.
Pyridine-2,3-dicarboxylic acid: Contains a pyridine ring instead of a pyrazine ring.
Pyridine-2,6-dicarboxylic acid: Similar structure but with carboxyl groups at different positions on the ring.
Uniqueness
This compound is unique due to the presence of both hydroxyl and carboxyl groups on the pyrazine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5,6-dioxo-1,4-dihydropyrazine-2,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O6/c9-3-4(10)8-2(6(13)14)1(7-3)5(11)12/h(H,7,9)(H,8,10)(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLFHVBDXPESMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)C(=O)N1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634397 | |
Record name | 5,6-Dioxo-1,4,5,6-tetrahydropyrazine-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58084-27-8 | |
Record name | 5,6-Dioxo-1,4,5,6-tetrahydropyrazine-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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